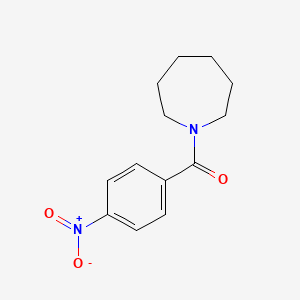![molecular formula C11H11ClN2O B5857808 1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)
1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole, also known as Clotrimazole, is a widely used antifungal medication in the pharmaceutical industry. This compound belongs to the imidazole class of antifungal agents and is used to treat a variety of fungal infections, including ringworm, athlete's foot, and jock itch. Clotrimazole was first synthesized in the 1960s and has since become a popular treatment option for fungal infections.
作用机制
The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole involves inhibition of fungal growth by targeting the synthesis of ergosterol, a key component of fungal cell membranes. This compound binds to the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol. This inhibition results in the accumulation of toxic sterols in the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on fungal cells. These effects include inhibition of ergosterol biosynthesis, disruption of membrane permeability, and inhibition of fungal cell division. This compound has also been shown to have some activity against bacteria and viruses, although its primary use is as an antifungal agent.
实验室实验的优点和局限性
1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action and has been extensively studied for its antifungal properties. This compound is also relatively inexpensive and widely available, making it a convenient choice for researchers. However, this compound does have some limitations. It is not effective against all types of fungi and may have limited activity against certain strains. Additionally, this compound can be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving 1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole. One area of interest is the development of new derivatives of this compound with improved antifungal activity and reduced toxicity. Another area of research involves the use of this compound in combination with other antifungal agents to improve efficacy against resistant strains of fungi. Additionally, researchers are exploring the potential use of this compound in other applications, such as the treatment of certain types of cancer. Overall, this compound remains an important compound in the field of antifungal research and has the potential to contribute to the development of new treatments for fungal infections.
合成方法
1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole can be synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-chlorophenol, which is reacted with ethylene oxide to produce 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with imidazole to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure high product yield and purity.
科学研究应用
1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole has been extensively studied for its antifungal properties and has been used in numerous scientific research applications. One major area of research involves the development of new antifungal agents based on the structure of this compound. Researchers have synthesized a variety of derivatives of this compound with improved antifungal activity and reduced toxicity compared to the parent compound.
属性
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDVZLYUUMSBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)
![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)
![N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)

![2-(2-thienyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5857782.png)



![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)


![3-[(2-chloro-6-fluorobenzyl)thio]-5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5857844.png)
![5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5857845.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5857852.png)